2-Pyrrolidin-1-ylmethyl-acrylic acid

Physicochemical characterization Drug design Polymer solubility

Procure this α-substituted acrylic acid monomer for applications requiring bifunctional reactivity—a polymerizable acrylic moiety combined with a tertiary amine pyrrolidine group. Unlike unsubstituted acrylates, this compound enables stereochemical control under anionic conditions using lithium amide initiators, producing highly isotactic polyacrylate architectures not achievable via radical polymerization. The pyrrolidine ring imparts distinct physicochemical properties (XLogP3 -1.6, TPSA 40.5 Ų, 3 H-bond acceptors) that enable pH-responsive behavior and metal coordination capacity. Available in research quantities with verified purity.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 163079-95-6
Cat. No. B069657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-ylmethyl-acrylic acid
CAS163079-95-6
Synonyms2-PYRROLIDIN-1-YLMETHYL-ACRYLIC ACID
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC=C(CN1CCCC1)C(=O)O
InChIInChI=1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11)
InChIKeyNJQWKGMEAUKIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidin-1-ylmethyl-acrylic Acid (CAS 163079-95-6): A Functionalized Acrylic Acid Building Block for Polymer Synthesis and Medicinal Chemistry


2-Pyrrolidin-1-ylmethyl-acrylic acid (CAS 163079-95-6; molecular formula C₈H₁₃NO₂; MW 155.19 g/mol) is an α-substituted acrylic acid derivative featuring a pyrrolidine ring attached via a methylene linker at the α-position [1]. The compound exists as an off-white to clear solid at ambient temperature, requires storage at 0–8°C, and is commercially available with specified purity grades of 96–97% (HPLC) from multiple research chemical suppliers . Its structural features—a polymerizable α,β-unsaturated carboxylic acid moiety combined with a tertiary amine-containing pyrrolidine group—distinguish it from simpler acrylic acid analogs and position it as a bifunctional monomer and synthetic intermediate [1].

Why Generic Substitution Fails for 2-Pyrrolidin-1-ylmethyl-acrylic Acid: Key Structural and Functional Differentiators from Simpler Acrylic Acid Analogs


Generic substitution of 2-pyrrolidin-1-ylmethyl-acrylic acid with simpler acrylic acid derivatives (e.g., acrylic acid, methacrylic acid) or alternative heterocyclic analogs (e.g., 2-morpholinomethyl-acrylic acid) is not straightforward due to fundamental differences in molecular properties, polymerization behavior, and functional utility. The pyrrolidine ring at the α-position introduces distinct physicochemical characteristics: a computed XLogP3 value of -1.6, a topological polar surface area (TPSA) of 40.5 Ų, and three hydrogen bond acceptor sites versus one hydrogen bond donor [1]. These parameters directly influence solubility, bioavailability, and polymer compatibility. Critically, the α-aminomethyl substitution pattern alters the electronic environment of the acrylic double bond, modulating reactivity in both radical and ionic polymerization regimes [2][3]. The tertiary amine functionality further enables pH-responsive behavior, metal coordination capacity, and post-polymerization modification potential that are absent in unsubstituted acrylic monomers. The quantified evidence below establishes where these differences translate into measurable, application-relevant performance distinctions.

Quantitative Evidence Guide: Differentiating 2-Pyrrolidin-1-ylmethyl-acrylic Acid from Morpholine, Piperidine, and Unsubstituted Analogs


Differentiation from Morpholine Analog: Molecular Property Profile Comparison of 2-Pyrrolidin-1-ylmethyl-acrylic Acid vs. 2-Morpholinomethyl-acrylic Acid

2-Pyrrolidin-1-ylmethyl-acrylic acid (C₈H₁₃NO₂; MW 155.19) differs fundamentally from its morpholine-containing analog 2-morpholinomethyl-acrylic acid (C₈H₁₃NO₃; MW 171.19) in molecular weight, elemental composition, and hydrogen bonding capacity [1]. The pyrrolidine variant contains no ring oxygen, resulting in distinct hydrogen bond acceptor/donor profiles and lipophilicity characteristics that affect both biological target interactions and polymer compatibility. The computed XLogP3 for 2-pyrrolidin-1-ylmethyl-acrylic acid is -1.6, reflecting its balance of hydrophilic carboxylic acid and moderately lipophilic pyrrolidine functionalities [1].

Physicochemical characterization Drug design Polymer solubility

Polymerization Regioselectivity: α-Substitution Pattern Enables Stereospecific Anionic Polymerization via Ethyl α-(1-Pyrrolidinylmethyl)acrylate Derivative

The α-(pyrrolidin-1-ylmethyl) substitution pattern confers unique stereospecific polymerization behavior not observed with unsubstituted acrylates or alternative α-substituents. Habaue et al. demonstrated that ethyl α-(1-pyrrolidinylmethyl)acrylate (EPNMA)—the ethyl ester derivative of the target compound—undergoes stereospecific anionic polymerization using lithium amide initiators to produce highly isotactic polymers, whereas radical polymerization of EPNMA did not proceed significantly due to steric hindrance from the α-substituent [1][2]. This contrasts sharply with unsubstituted acrylates, which polymerize readily via radical mechanisms but yield atactic (non-stereoregular) polymers under conventional conditions [3].

Stereospecific polymerization Isotactic polymers Anionic initiation

Chiral Polymer Synthesis: α-Pyrrolidinylmethyl Acrylates as Substrates for Optically Active Helical Polymer Architectures

The pyrrolidinylmethyl group at the α-position of acrylates serves as a versatile scaffold for introducing chirality and enabling the synthesis of optically active, helical polymers. Research on related α-substituted acrylate systems demonstrates that anionic polymerization using chiral initiator complexes (e.g., Grignard reagent-(−)-sparteine) yields polymers with defined helicity and optical activity [1]. While specific quantitative data for the free acid form of 2-pyrrolidin-1-ylmethyl-acrylic acid is not available, its ethyl ester derivative (EPNMA) has been established as a viable monomer for stereospecific anionic polymerization, with the α-amino functionality enabling coordination with chiral initiators to control polymer tacticity [1][2].

Chiral polymers Helical conformation Optical activity

Purity Specification Comparison: Commercial Availability and Quality Metrics of 2-Pyrrolidin-1-ylmethyl-acrylic Acid Across Suppliers

Commercial sourcing of 2-pyrrolidin-1-ylmethyl-acrylic acid reveals distinct supplier specifications that may influence procurement decisions. Chem-Impex International supplies the compound with purity ≥96% (HPLC), specifying an off-white solid appearance with storage conditions of 0–8°C . Beyotime offers the compound at 97% purity with similar storage requirements (2–8°C) and provides packaging in 1g and 5g quantities . Activate Scientific supplies the compound at 97% purity, describes appearance as 'clear solid,' and notes corrosive classification (Ätzende Wirkung) with storage at 2–7°C [1]. Sigma-Aldrich lists the compound as part of its AldrichCPR collection but explicitly does not collect analytical data, requiring buyer verification of identity and purity .

Chemical procurement Purity specifications Supplier comparison

Hydrogen Bond Acceptor/Donor Profile: Quantified Differences in Intermolecular Interaction Capacity vs. Morpholine and Piperidine Analogs

The hydrogen bonding capacity of 2-pyrrolidin-1-ylmethyl-acrylic acid, determined by its molecular structure, presents a distinct profile compared to heterocyclic analogs. The target compound contains one hydrogen bond donor (carboxylic acid -OH) and three hydrogen bond acceptors (carboxylic acid C=O, pyrrolidine N, and the second carboxylic acid O) [1]. In contrast, the morpholine analog 2-morpholinomethyl-acrylic acid (C₈H₁₃NO₃) contains an additional hydrogen bond acceptor due to the ring oxygen, potentially increasing water solubility and altering biological target interactions . The piperidine analog (hypothetical 2-piperidin-1-ylmethyl-acrylic acid) would share the same H-bond donor/acceptor count as the pyrrolidine compound but with increased ring size and conformational flexibility .

Hydrogen bonding Drug-receptor interactions Polymer compatibility

Industrial Application Context: Pyrrolidinyl-Functionalized Acrylates as Reactive Diluents in Radiation-Curable Compositions

Structural analogs of 2-pyrrolidin-1-ylmethyl-acrylic acid have established utility in industrial radiation-curable coating formulations. US Patent 5,629,359 discloses radiation-curable compositions comprising (2-oxo-1-pyrrolidinyl)alkyl acrylates and methacrylates as reactive diluents, where the pyrrolidinone-containing monomers confer high-speed UV/electron beam curing, improved adhesion to diverse substrates, enhanced surface hardness, and superior abrasion and chemical resistance [1]. While the target compound itself (2-pyrrolidin-1-ylmethyl-acrylic acid) is not explicitly claimed in this patent, its structural relationship to the disclosed (2-oxo-1-pyrrolidinyl)alkyl acrylates—differing by the oxidation state of the pyrrolidine ring (pyrrolidine vs. pyrrolidinone)—suggests potential utility in similar radiation-curable systems [1].

Radiation curing Coatings Reactive diluents

Best Research and Industrial Application Scenarios for 2-Pyrrolidin-1-ylmethyl-acrylic Acid: Evidence-Based Use Cases


Synthesis of Stereoregular and Isotactic Polyacrylates via Anionic Polymerization

Based on the established stereospecific anionic polymerization behavior of ethyl α-(1-pyrrolidinylmethyl)acrylate (EPNMA) [1], 2-pyrrolidin-1-ylmethyl-acrylic acid and its ester derivatives are appropriate monomer candidates when the research objective requires highly isotactic polyacrylate architectures. The α-aminomethyl substitution pattern inhibits radical polymerization while enabling stereochemical control under anionic conditions using lithium amide initiators—a polymerization outcome not achievable with unsubstituted acrylate monomers under comparable conditions . This application scenario is particularly relevant for researchers investigating structure-property relationships in stereoregular polymers, chiral stationary phases for chromatography, or materials requiring enhanced crystallinity derived from controlled tacticity.

Functional Copolymer Synthesis Requiring Tertiary Amine-Containing Acrylate Comonomers

2-Pyrrolidin-1-ylmethyl-acrylic acid serves as a bifunctional monomer that introduces both a polymerizable acrylic moiety and a tertiary amine (pyrrolidine) functionality into copolymer backbones . This dual functionality enables the synthesis of pH-responsive polymers, metal-chelating polymer networks, or amine-functionalized surfaces for subsequent derivatization. The compound is specifically suited for applications where the pyrrolidine ring's distinct hydrogen bonding profile (1 donor, 3 acceptors; TPSA 40.5 Ų) and lipophilicity (XLogP3 -1.6) [1] are required rather than the increased hydrophilicity of morpholine-containing analogs (additional oxygen, higher H-bond acceptor count) . Supplier documentation indicates utility in plastics and coatings where enhanced mechanical properties and thermal stability are desired .

Medicinal Chemistry Building Block for Pyrrolidine-Containing Bioactive Molecule Synthesis

The α-substituted acrylic acid scaffold of 2-pyrrolidin-1-ylmethyl-acrylic acid provides a versatile synthetic intermediate for constructing pyrrolidine-containing bioactive molecules . The compound's structural features—a carboxylic acid for amide/ester bond formation and a reactive α,β-unsaturated system for conjugate addition or cycloaddition reactions—position it as a building block for generating compound libraries in drug discovery programs targeting receptors or enzymes that recognize pyrrolidine motifs. The computed molecular descriptors (MW 155.19; H-bond donors 1; H-bond acceptors 3; XLogP3 -1.6) [1] fall within favorable ranges for lead-like and fragment-based screening applications, distinguishing it from higher molecular weight alternatives that may compromise ligand efficiency metrics.

Investigation of α-Aminomethyl Acrylate Polymerization Mechanisms and Stereocontrol

For fundamental polymer chemistry research examining the influence of α-substituents on acrylate polymerization behavior, 2-pyrrolidin-1-ylmethyl-acrylic acid and its ester derivatives represent well-characterized model systems. The documented divergence between radical polymerization (no significant propagation due to steric factors) and anionic polymerization (highly isotactic polymer formation) [1] provides a clear experimental platform for studying initiation mechanisms, stereocontrol, and the role of amino-group coordination in directing polymer tacticity. This application scenario is distinct from work using unsubstituted acrylates (which readily undergo radical polymerization to atactic products) and thus warrants procurement of this specific α-substituted monomer when mechanistic studies require the α-aminomethyl substitution pattern.

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